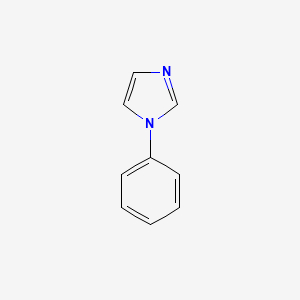
1-Phenylimidazole
Overview
Description
Synthesis Analysis
The synthesis of 1-phenylimidazole and its derivatives generally involves the condensation of o-phenylenediamine with formic acid or through reactions involving imidazole derivatives with appropriate reagents. A green and practical method for synthesizing 1-benzyl-2-phenyl-benzimidazole derivatives using phosphoric acid as a catalyst from the condensation reaction of o-phenylenediamine and aromatic aldehydes under mild conditions has been reported, showcasing the efficiency and environmental friendliness of modern synthesis techniques (Moazeni Bistgani et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of the imidazole ring, which is a five-membered planar ring containing two nitrogen atoms. This structure is crucial for its biological activity and interaction with other molecules. Structural elucidation is typically performed using spectroscopic methods, including NMR, IR spectroscopy, and mass spectrometry, to confirm the presence of the imidazole ring and its substitutions.
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as the formation of N-phenylimidazole derivatives through reactions with aldehydes, esters, and acyl chlorides. These reactions are fundamental in synthesizing a wide range of benzimidazole derivatives with potent biological activities. The compound's chemical reactivity is significantly influenced by the imidazole ring, which acts as a ligand in coordination chemistry and as a catalyst in several organic transformations.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. It is typically a crystalline solid at room temperature. These properties are essential for its handling and application in various chemical processes.
Chemical Properties Analysis
This compound exhibits a range of chemical properties, including basicity due to the nitrogen atoms in the imidazole ring. It can act as a ligand, forming complexes with metals, and as a catalyst in organic reactions, highlighting its versatility in chemical synthesis and applications.
- (Moazeni Bistgani et al., 2023): Describes an efficient synthesis method for 1-benzyl-2-phenyl-benzimidazole derivatives using phosphoric acid.
Scientific Research Applications
Metabolism Studies : 1-Phenylimidazole is used to study the formation of quaternary ammonium-linked glucuronide at an aromatic type tertiary amine. Its metabolism in human liver microsomes, involving the formation of N(+)-glucuronide, has been investigated, highlighting the roles of specific human UDP-glucuronosyltransferases (Vashishtha et al., 2000).
Fungicide Research : this compound-related compounds, like benzimidazoles, have shown potential in antifungal applications. Their interaction with fungal β-tubulin and their implications in antitubulin agent development for disease control in plants and animals have been studied (Hollomon et al., 1998).
Cancer Research : Certain derivatives of this compound, specifically 1-phenylbenzimidazoles, have been identified as ATP-site inhibitors of the platelet-derived growth factor receptor (PDGFR), showing potential in cancer treatment research (Palmer et al., 1998).
Phosphodiesterase Inhibition : Phenylimidazole-pyrazolo[1,5-c]quinazolines, a novel class derived from this compound, have been synthesized and characterized as potent inhibitors of the phosphodiesterase 10A (PDE10A) enzyme. This has implications in neurological and psychiatric disorder treatments (Asproni et al., 2011).
Antimycobacterial Activity : Alpha-amino acid-derived 2-phenylimidazole derivatives have been investigated for potential antimycobacterial properties against various mycobacteria strains, providing insights into new antimycobacterial agents (Cvejn et al., 2012).
DNA Interaction Studies : Research into benzimidazole-based compounds, including this compound derivatives, has led to discoveries in DNA binding, cellular DNA lesion, and cytotoxicity. These studies are significant for understanding the mechanisms of certain anticancer drugs (Paul et al., 2015).
Investigation of Mutagenic Activities : Studies on benzimidazole derivatives, including this compound, have been conducted to understand their mutagenic activities, which is crucial for drug safety evaluation (Azahar et al., 2019).
Electrolyte Additive in Lithium-Ion Batteries : 2-Phenylimidazole has been investigated as a film-forming additive in graphite anodes for lithium-ion batteries. Its role in preventing the co-intercalation of propylene carbonate highlights its potential in improving battery performance (Wang et al., 2009).
Antimicrobial Agent Development : The synthesis and evaluation of benzimidazole derivatives, including this compound, for antimicrobial activity against various bacterial strains have been explored. This research contributes to the development of new antimicrobial compounds (Sapijanskaitė-Banevič et al., 2021).
Future Directions
Mechanism of Action
Target of Action
1-Phenylimidazole is an imidazole derivative that primarily targets the calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . It also induces 7-ethoxyresorufin-O-deethylase (EROD) activity in rainbow trout (Oncorhynchus mykiss) hepatocytes .
Mode of Action
It is known to inhibit the calmodulin-dependent nitric-oxide synthase, which plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological processes .
Biochemical Pathways
It is known to influence the pathway of nitric oxide production by inhibiting the calmodulin-dependent nitric-oxide synthase . This could potentially affect various physiological processes where nitric oxide plays a role.
Result of Action
The inhibition of calmodulin-dependent nitric-oxide synthase by this compound can lead to a decrease in the production of nitric oxide . This could potentially affect various physiological processes, including vasodilation, immune response, and neurotransmission, where nitric oxide plays a crucial role.
Biochemical Analysis
Biochemical Properties
1-Phenylimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been reported to inhibit calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . Additionally, this compound induces 7-ethoxyresorufin-O-deethylase (EROD) activity in rainbow trout hepatocytes . These interactions highlight the compound’s ability to modulate enzyme activity and influence biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of nitric-oxide synthase can impact nitric oxide production, which plays a crucial role in cell signaling and vascular function . Furthermore, its induction of EROD activity suggests potential effects on xenobiotic metabolism and detoxification processes in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of nitric-oxide synthase, preventing the enzyme from catalyzing the production of nitric oxide . This inhibition can lead to downstream effects on cellular signaling and function. Additionally, this compound’s induction of EROD activity involves its interaction with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained enzyme inhibition and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to liver and kidney function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics, including the oxidation and reduction of this compound . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and influence the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The transport and distribution of this compound are critical for its biochemical activity, as they determine the compound’s availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is known to localize to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to these subcellular locations, where it can exert its biochemical effects . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
1-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEULWJSKCVACTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221885 | |
| Record name | 1-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732804 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
7164-98-9 | |
| Record name | 1-Phenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007164989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)
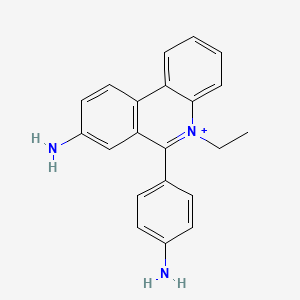



![[(1S,2R,6S,7S,8S)-4-[3-(Dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate;hydrochloride](/img/structure/B1212781.png)

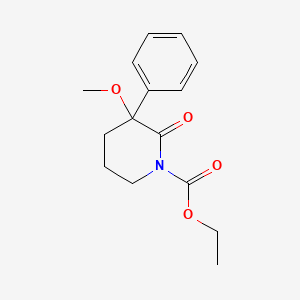
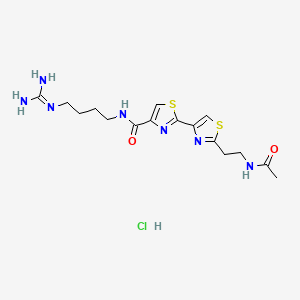
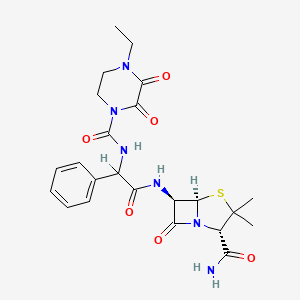
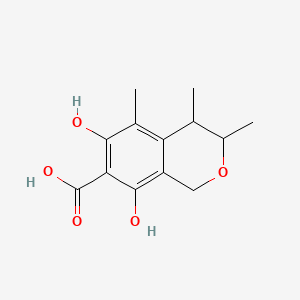
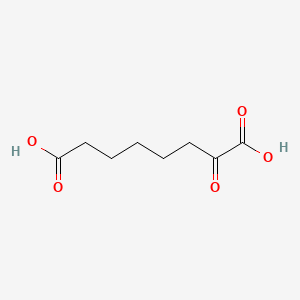

![2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid](/img/structure/B1212793.png)